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Compound of Interest

Compound Name: Methoxyphenylethylamine

Cat. No.: B8523189

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis
of 2-(4-methoxyphenyl)-1-methylethylamine, a compound of interest in medicinal chemistry and
related fields. The following sections outline various synthetic routes, present key data in a
structured format, and offer step-by-step methodologies for the preparation of this compound.

Application Notes

2-(4-methoxyphenyl)-1-methylethylamine, also known as para-methoxyamphetamine (PMA), is
a phenylisopropylamine derivative. Its synthesis is of interest to researchers exploring the
structure-activity relationships of psychoactive compounds and developing new therapeutic
agents. Several synthetic routes to this compound have been established, with the most
common methods involving the reductive amination of a corresponding ketone or aldehyde.
The choice of synthetic route can be influenced by factors such as the desired stereochemistry,
available starting materials, and required purity of the final product.

The primary precursors for the synthesis of 2-(4-methoxyphenyl)-1-methylethylamine are 4-
methoxyphenylacetone and 4'-methoxyacetophenone. The Leuckart reaction, a classic method
for reductive amination, utilizes ammonium formate or formamide to convert these ketones into
the target amine.[1][2] Alternative reductive amination procedures may employ reducing agents
like sodium cyanoborohydride in the presence of an ammonia source.[3] For the synthesis of
enantiomerically pure forms of the amine, starting materials such as L- or D-tyrosine can be
utilized, involving a multi-step process.[4]
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Key Synthetic Approaches:

o Reductive Amination of 4-methoxyphenylacetone (Leuckart Reaction): This is a widely cited
method involving the reaction of 4-methoxyphenylacetone with ammonium formate at high
temperatures.[1][5] The reaction proceeds via an N-formyl intermediate, which is
subsequently hydrolyzed to yield the final amine.[5]

» Reductive Amination of 4'-methoxyacetophenone: This method utilizes a different starting
ketone and can be performed under milder conditions using reagents such as sodium
cyanoborohydride and ammonium acetate in methanol.[3]

» Synthesis from Tyrosine: This route allows for the preparation of optically active 2-(4-
methoxyphenyl)-1-methylethylamine. The synthesis starts from either L- or D-tyrosine and
involves a series of chemical transformations to build the desired molecule with a specific
stereochemistry.[4]

o Horner-Wadsworth-Emmons Synthesis: This approach begins with p-anisaldehyde and
involves an olefination reaction followed by a Hoffmann degradation to yield the target
amine.[6]

The selection of a particular method will depend on the specific research goals, such as the
need for stereochemical control or the scale of the synthesis. The Leuckart reaction is a robust
and high-yielding method, but the high temperatures required can lead to the formation of
byproducts.[1][5] The use of sodium cyanoborohydride offers a milder alternative. The
synthesis from tyrosine is more complex but is the method of choice for obtaining
enantiomerically pure products.[4]

Data Presentation

The following tables summarize the quantitative data for the different synthesis protocols of 2-
(4-methoxyphenyl)-1-methylethylamine.

Table 1: Summary of Synthesis Protocols and Yields
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Starting _
. Method Key Reagents Reported Yield Reference
Material
Ammonium o
4'- ) ) Not explicitly
Reductive acetate, Sodium
Methoxyacetoph o ) stated, but [3]
Amination cyanoborohydrid )
enone product obtained
e
4- Anhydrous Not explicitly
Leuckart )
Methoxyphenyla ) ammonium stated, but [1]
Reaction _
cetone formate product obtained
86% (for the
_ SOClz, Cbhz-Cl, _
] Multi-step ) hydrochloride
L-Tyrosine ) Tosyl chloride, [4]
synthesis salt from the
Nal, Zn, Pd/C
precursor)
Ethyl-(2-
dimethoxyphosp
Horner- hinyl)-2-
p-Anisaldehyde Wadsworth- propanoate, 67% overall yield  [6]
Emmons NaOtBu, NaOH,
SOCI2, NH4OH,
Br2, NaOH

Table 2: Physicochemical and Spectroscopic Data for 2-(4-methoxyphenyl)-1-methylethylamine
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Property Value Reference
Molecular Formula C10H1sNO [7]
Molecular Weight 165.23 g/mol [7]
Appearance Colorless oil [3]
Boiling Point 104-106 °C at 1.07 kPa [8]

1H NMR (400 MHz, CDCls)

57.10 (d, J = 7.3 Hz, 2H), 6.84
(d, J = 7.1 Hz, 2H), 3.79 (s,
3H), 3.12 (dd, J = 12.4, 6.0 Hz,
1H), 2.66 (dd, J = 13.4, 5.2 Hz,
1H), 2.47 (dd, J = 13.1, 7.8 Hz,
1H), 1.11 (d, J = 7.6 Hz, 3H)

[7]

13C NMR (101 MHz, CDCls)

0 158.06, 131.74, 130.14,
113.43, 55.22, 48.56, 45.71,
23.46

[7]

IR (KBr, cm™1)

3294, 2958, 2923, 2847, 1610,
1512, 1458, 1246, 1220, 1025

[7]

LC-MS (ESI)

m/z [M]* 166.2

[7]

Experimental Protocols

Protocol 1: Reductive Amination of 4'-
Methoxyacetophenone

This protocol is based on the reductive amination using sodium cyanoborohydride.[3]

Materials:

» 4'-Methoxyacetophenone

e Ammonium acetate

o Methanol
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Sodium cyanoborohydride

Hydrochloric acid (concentrated and 1:1 solution)

Dichloromethane

Ammonia solution (concentrated)

Sodium sulfate

Silica gel for column chromatography

Ice

Procedure:

Dissolve 32 g (0.21 mol) of 4'-methoxyacetophenone and 165 g (2.1 mol) of ammonium
acetate in 450 ml of methanol in a suitable reaction vessel.

With stirring at ambient temperature, add 13.5 g (0.21 mol) of sodium cyanoborohydride in
batches.

Continue stirring the mixture for 20 hours.

After the reaction period, add ice to the mixture and acidify to a pH of 2 with a 1:1 solution of
concentrated hydrochloric acid and water.

Extract the acidic solution with dichloromethane to remove any unreacted ketone.

Make the aqueous phase strongly alkaline by adding concentrated ammonia solution,
ensuring the mixture is well-cooled.

Exhaustively extract the alkaline aqueous phase with dichloromethane.

Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate
the solvent in vacuo.
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 Purify the crude product by column chromatography on silica gel using a mobile phase of
dichloromethane/methanol (20:1).

e The purified product is a colorless oil.

Protocol 2: Leuckart Reaction of 4-
Methoxyphenylacetone

This protocol describes the synthesis via the Leuckart reaction.[1]
Materials:

e 4-Methoxyphenylacetone

¢ Anhydrous ammonium formate

o Concentrated Hydrochloric acid

e Sodium hydroxide solution (30%)

e Methylene chloride

¢ Anhydrous sodium sulfate

Procedure:

 In a two-necked round bottom flask equipped with a thermometer and a reflux condenser,
combine 25 g (0.152 mol) of 4-methoxyphenylacetone and 64.8 g (0.9 mol) of anhydrous
ammonium formate.

e Heat the mixture to reflux at 185°C for 7 hours.
e Cool the reaction mixture and add 80 mL of concentrated hydrochloric acid.
» Continue to reflux the mixture for an additional 3 hours for hydrolysis of the intermediate.

o After cooling, add 350 mL of water to the reaction mixture.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://chemistry.mdma.ch/hiveboard/serious/000406034.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8523189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Carefully basify the solution with 30% sodium hydroxide solution until it is strongly alkaline.

Extract the basic mixture with methylene chloride (3 x 100 mL).

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent
to yield the crude amine as a dark brown oil.

Further purification can be achieved by conversion to its sulfate salt or by distillation.
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Caption: Synthetic routes to 2-(4-methoxyphenyl)-1-methylethylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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